(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy or chloro-substituted derivatives.
Scientific Research Applications
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a thiazolidinone ring with a pyrazole ring and various substituents makes it a versatile compound in scientific research.
Properties
CAS No. |
624724-31-8 |
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Molecular Formula |
C28H22ClN3O2S2 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22ClN3O2S2/c1-18-8-10-19(11-9-18)16-31-27(33)25(36-28(31)35)15-21-17-32(22-6-4-3-5-7-22)30-26(21)20-12-13-24(34-2)23(29)14-20/h3-15,17H,16H2,1-2H3/b25-15- |
InChI Key |
CNNQIPNOUPFUDA-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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